4-{[(1,3-benzoxazol-2-yl)amino]methyl}-N-tert-butylpiperidine-1-carboxamide
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Description
The compound “4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . This ring structure consists of a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzoxazole ring, followed by the introduction of the piperidine ring and the tert-butyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzoxazole ring is aromatic, which means it is particularly stable and may participate in pi stacking interactions . The piperidine ring is a common motif in many pharmaceutical compounds and is known to influence the bioactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazole and piperidine rings, as well as the tert-butyl group. The benzoxazole ring may undergo electrophilic substitution reactions typical of aromatic compounds . The piperidine ring could potentially be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the benzoxazole ring could potentially increase the compound’s stability and influence its solubility .Mechanism of Action
Properties
IUPAC Name |
4-[(1,3-benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2,3)21-17(23)22-10-8-13(9-11-22)12-19-16-20-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3,(H,19,20)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNQVUPYHDJRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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